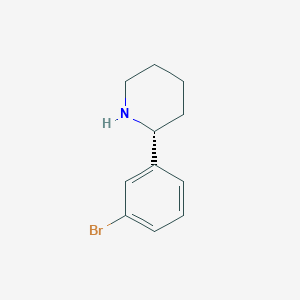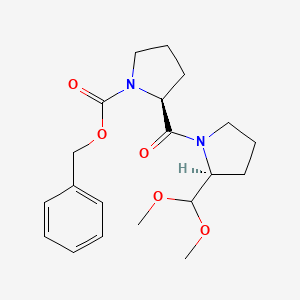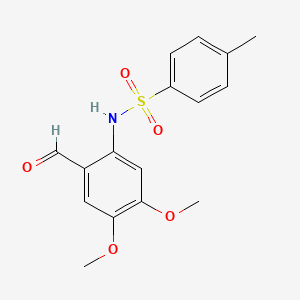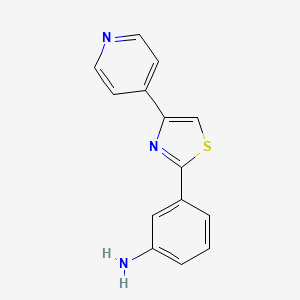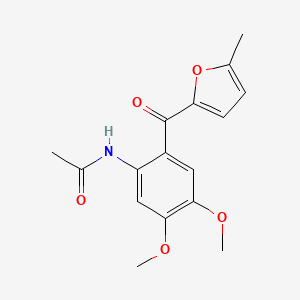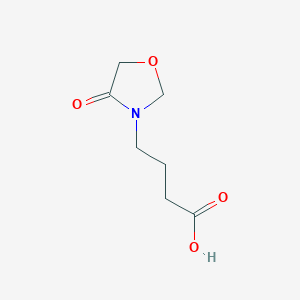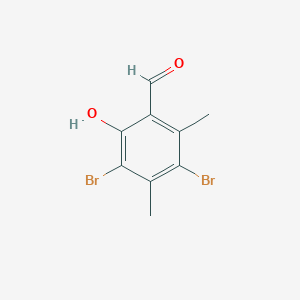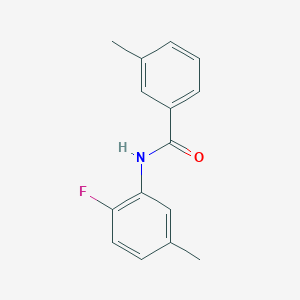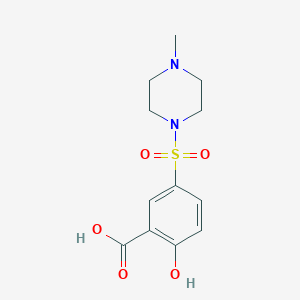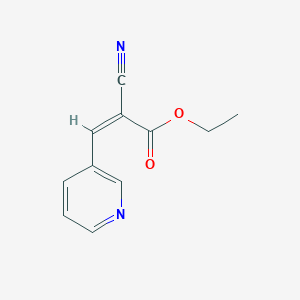
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate is an organic compound with the molecular formula C11H10N2O2. It is a white to yellow solid that is primarily used in research and development settings. This compound is known for its unique structure, which includes a cyano group and a pyridyl group attached to an acrylate moiety.
准备方法
Synthetic Routes and Reaction Conditions
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate can be synthesized through various methods. One common method involves the condensation of ethyl cyanoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
化学反应分析
Types of Reactions
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acrylates or pyridyl derivatives.
科学研究应用
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyridyl group can engage in coordination with metal ions. These interactions can lead to the formation of complex structures with specific biological or chemical activities.
相似化合物的比较
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate can be compared with similar compounds such as:
Ethyl 2-Cyano-3,3-diphenylacrylate: Similar in structure but with phenyl groups instead of a pyridyl group.
Ethyl 2-Cyano-3,3-bis(methylthio)acrylate: Contains methylthio groups instead of a pyridyl group.
Ethyl 2-Cyano-3-(2-pyridyl)acrylate: Similar but with the pyridyl group in a different position.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
ethyl (Z)-2-cyano-3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6- |
InChI 键 |
BMMBXBIFKMYOLF-POHAHGRESA-N |
SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C#N |
手性 SMILES |
CCOC(=O)/C(=C\C1=CN=CC=C1)/C#N |
规范 SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C#N |
溶解度 |
30.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


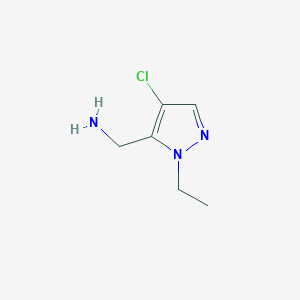
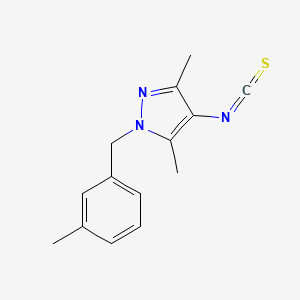
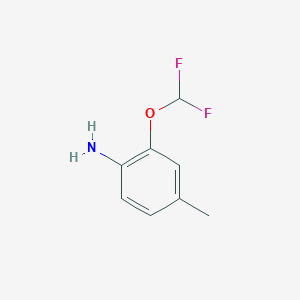
![5-[(2-Chloro-6-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1638663.png)

